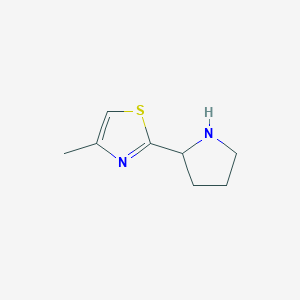

4-Methyl-2-(pyrrolidin-2-yl)-1,3-thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-pyrrolidin-2-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S/c1-6-5-11-8(10-6)7-3-2-4-9-7/h5,7,9H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRYSNDSTDPDJKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2CCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933682-46-3 | |

| Record name | 4-methyl-2-(pyrrolidin-2-yl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methyl 2 Pyrrolidin 2 Yl 1,3 Thiazole and Analogues

Historical Context of Thiazole (B1198619) Synthesis Relevant to the 4-Methyl-2-(pyrrolidin-2-yl)-1,3-thiazole Core

The thiazole ring is a fundamental scaffold in numerous biologically active compounds and natural products, including Vitamin B1. bepls.com Its synthesis has been a subject of extensive research, leading to the development of several named reactions and a continuous evolution of synthetic strategies.

Classical Hantzsch Thiazole Synthesis and its Adaptations

The most prominent and widely utilized method for thiazole synthesis is the Hantzsch reaction, first described in the 19th century. bepls.comresearchgate.net This reaction traditionally involves the condensation of an α-halocarbonyl compound (like an α-haloketone) with a thioamide-containing species, such as a thiourea (B124793) or thioamide. bepls.comresearchgate.netnih.gov This versatile method is a cornerstone for creating a wide variety of substituted thiazoles. researchgate.net

The general mechanism of the Hantzsch synthesis is a two-step process:

S-alkylation: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl compound.

Cyclization/Dehydration: The intermediate subsequently undergoes an intramolecular cyclization followed by dehydration to yield the aromatic thiazole ring.

Researchers have developed numerous adaptations to the classical Hantzsch synthesis to improve yields, shorten reaction times, and employ milder, more environmentally friendly conditions. nih.gov For instance, one-pot, three-component procedures have been developed. A notable green adaptation involves the use of a reusable heterogeneous catalyst, such as silica-supported tungstosilicic acid, which can facilitate the reaction between an α-bromoacetyl compound, thiourea, and various aldehydes under conventional heating or ultrasonic irradiation. bepls.comnih.gov Furthermore, studies have shown that conducting the Hantzsch reaction under strongly acidic conditions can alter the regioselectivity of the cyclization, leading to different isomers than those formed in neutral solvents. rsc.org

A practical example demonstrating a Hantzsch-type reaction for a related structure involves the synthesis of ethyl 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate. farmaciajournal.comresearchgate.net This was achieved by refluxing pyridine-4-carbothioamide with ethyl 2-chloro-3-oxobutanoate in ethanol. farmaciajournal.comresearchgate.net This reaction directly forms the 4-methyl-2-substituted-thiazole core present in the target compound.

Evolution of Thiazole Ring Formation Strategies

Beyond the Hantzsch synthesis, other methods for thiazole ring formation have been established, including the Robinson–Gabriel and Cook–Heilborn syntheses. bepls.com The evolution of these strategies has been driven by the need for greater efficiency, functional group tolerance, and sustainability.

Modern approaches often focus on avoiding harsh reagents and conditions. Key evolutionary trends include:

Catalyst-Free Synthesis: An efficient, catalyst-free method involves the reaction of α-diazoketones with thiourea in polyethylene (B3416737) glycol (PEG-400) at 100°C, producing 2-aminothiazoles in high yields. bepls.com Similarly, 2,4-disubstituted-5-acylamino-1,3-thiazoles can be synthesized without a catalyst by reacting α-chloroglycinates with thiobenzamides. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate thiazole synthesis. For example, 2-aminothiazoles can be prepared from propargylamines and substituted isothiocyanates under microwave conditions in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA). bepls.com

Multicomponent Reactions (MCRs): As discussed in the Hantzsch adaptations, one-pot MCRs are increasingly popular for their efficiency and atom economy, allowing for the rapid assembly of complex thiazole derivatives from simple starting materials. bepls.comnih.gov

Approaches to Pyrrolidine (B122466) Ring Construction in Thiazole-Pyrrolidine Hybrids

The pyrrolidine ring is another privileged scaffold in medicinal chemistry, valued for its three-dimensional structure and its ability to improve physicochemical properties like water solubility. mdpi.com Its construction is a well-developed field, with cycloaddition and multicomponent reactions being particularly powerful strategies. mdpi.comresearchgate.nettandfonline.com

Cycloaddition Reactions for Pyrrolidine Scaffolds

The [3+2] cycloaddition reaction is a classical and highly effective method for constructing five-membered rings like pyrrolidine. nih.gov This reaction typically involves a 1,3-dipole reacting with a dipolarophile, such as an alkene or alkyne. nih.gov

For pyrrolidine synthesis, the most common 1,3-dipole is an azomethine ylide. tandfonline.comnih.gov These ylides can be generated in situ from various precursors, such as the decarboxylation of α-amino acids or from N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine. mdpi.comnih.gov The reaction of these azomethine ylides with alkenyl dipolarophiles is an extensively studied and reliable method for producing a wide array of substituted pyrrolidines. nih.gov This approach allows for significant control over the regio- and stereoselectivity of the final product. nih.gov

Recent advancements have focused on developing novel cycloaddition strategies, including:

Decarboxylative Cycloadditions: Glycine can serve as a versatile starting material for generating azomethine ylides through decarboxylation, which then undergo [3+2] cycloaddition to form pyrrolidine-containing compounds. mdpi.com

Bicyclic Systems: A general approach for creating medicinally relevant bicyclic fused pyrrolidines has been developed via the [3+2] cycloaddition between nonstabilized azomethine ylides and various endocyclic electron-deficient alkenes. nih.govacs.org

Multicomponent Reaction Strategies for Pyrrolidine Derivatives

Multicomponent reactions (MCRs) have become indispensable tools for synthesizing complex molecules like pyrrolidine derivatives due to their high atom and step economy, which reduces waste and solvent consumption. researchgate.nettandfonline.comnih.gov These reactions combine three or more starting materials in a single step to form a product that contains the structural elements of all reactants. mdpi.com

Several MCRs are employed for pyrrolidine synthesis, often utilizing modern techniques like ultrasound or microwave irradiation to enhance reaction rates and yields. researchgate.nettandfonline.com Many of these MCRs also proceed through the formation of an azomethine ylide intermediate, which then undergoes a 1,3-dipolar cycloaddition as part of the reaction cascade. tandfonline.com For example, spiro-pyrrolidine derivatives can be synthesized via one-pot, three-component reactions involving a 1,3-dipolar cycloaddition. nih.gov The Passerini and Ugi reactions are other classic MCRs that, while not directly forming the pyrrolidine ring, are fundamental in drug discovery for rapidly building molecular complexity and can be used to synthesize precursors for pyrrolidine construction. nih.gov

Specific Synthetic Routes for this compound and Related Compounds

The most logical approach would involve a convergent synthesis where the two heterocyclic components are joined. A highly probable route would be a Hantzsch-type thiazole synthesis. This would involve the reaction of pyrrolidine-2-carbothioamide with an α-haloketone such as 1-chloro-2-propanone (chloroacetone). The thioamide, derived from the amino acid proline, would provide the pyrrolidine-2-yl substituent at the 2-position of the thiazole, while the chloroacetone (B47974) would provide the carbon backbone and the methyl group at the 4-position of the thiazole ring.

The table below summarizes the key reactions and reagents used in the synthesis of analogous 4-methyl-2-substituted-thiazoles, providing a framework for the proposed synthesis of the target compound.

| Target/Analogue Compound | Reaction Type | Key Reagents | Reference |

| Ethyl 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate | Hantzsch Thiazole Synthesis | Pyridine-4-carbothioamide, Ethyl 2-chloro-3-oxobutanoate | farmaciajournal.comresearchgate.net |

| 4-methyl-2-phenyl-N-(pyridin-2-yl)thiazole-5-carboxamide | Multi-step synthesis involving thiazole formation | N-(3-hydroxyphenyl)-4-methyl-2-phenylthiazole-5-carboxamide, 2-nitropyridine | aip.org |

| 2,4-disubstituted thiazole derivatives | Hantzsch Thiazole Synthesis | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes | bepls.comnih.gov |

| Proposed: this compound | Hantzsch Thiazole Synthesis | Pyrrolidine-2-carbothioamide, 1-chloro-2-propanone | Plausible route based on established methods |

This synthetic strategy leverages the reliability and high yields often associated with the Hantzsch reaction, making it a robust and likely method for obtaining this compound.

One-Pot Reaction Sequences for Thiazole-Pyrrolidine Formation

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like thiazole-pyrrolidine hybrids from simple precursors in a single operation. This approach avoids the need for isolation and purification of intermediates, thereby saving time, solvents, and resources.

A common one-pot method for forming the thiazole ring is the Hantzsch thiazole synthesis, which typically involves the condensation of a thioamide with an α-haloketone. For the construction of thiazole-pyrrolidine systems, a pyrrolidine-containing thioamide can be used as a key starting material.

Furthermore, three-component reactions have been developed for synthesizing related thiazolidinone structures, which share a common heterocyclic core. For instance, a one-pot cyclocondensation of an amine (such as 1-(2-aminoethyl)pyrrolidine), a substituted benzaldehyde, and a mercaptocarboxylic acid can yield thiazolidin-4-one derivatives in moderate to good yields. nih.gov Similarly, novel 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives have been prepared via a one-pot, three-component reaction, demonstrating the versatility of this approach for creating complex thiazole-containing scaffolds. nih.gov These MCRs are often characterized by their operational simplicity and effectiveness in generating molecular diversity. semanticscholar.org

The table below summarizes a representative one-pot reaction for a related thiazolidinone structure.

| Reactants | Product Type | Key Features |

| 1-(2-aminoethyl)pyrrolidine, Substituted Benzaldehyde, Mercaptocarboxylic Acid | 3-(2-(pyrrolidin-1-yl)ethyl)thiazolidin-4-one | One-pot, three-component cyclocondensation. nih.gov |

| 2-(2-Benzylidene hydrazinyl)-4-methylthiazole, Hydrazonoyl halides, Acetylacetone | 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole | One-pot, three-component reaction for complex thiazole synthesis. nih.gov |

Sequential Functionalization Approaches for Thiazole-Pyrrolidine Conjugates

Sequential functionalization provides a controlled, stepwise approach to building and modifying the thiazole-pyrrolidine scaffold. This strategy involves the initial synthesis of either the thiazole or pyrrolidine ring, followed by a series of reactions to introduce or modify the other ring and its substituents. This method allows for precise control over the final structure.

An example of this approach can be seen in the synthesis of related 4-methyl-2-(pyridin-4-yl)-thiazole derivatives. The synthesis begins with the formation of an ethyl 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate core. farmaciajournal.com This core is then sequentially modified, for instance, by converting the ester group at the C5 position into a carbohydrazide. farmaciajournal.com This hydrazide intermediate serves as a versatile handle for further reactions, such as condensation with aldehydes or cyclization with anhydrides to introduce additional heterocyclic rings (e.g., oxadiazoles). farmaciajournal.com

This step-by-step process is crucial for creating a library of analogues with systematic variations, which is essential for studying structure-activity relationships. The synthesis of complex thiazole/thiadiazole carboxamide derivatives also relies on multi-step sequences, involving initial cyclization to form a core heterocycle, followed by chlorination and nucleophilic substitution reactions to build the final molecule. nih.gov

Microwave-Assisted Synthesis in Thiazole-Pyrrolidine Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool in heterocyclic chemistry, offering significant advantages over conventional heating methods. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purity. nih.govnih.gov

In the context of thiazole synthesis, microwave energy has been successfully employed in one-pot, three-component reactions. mdpi.com For example, the synthesis of thiazole derivatives via the iodine-mediated condensation of a ketone and thiourea in DMF is substantially enhanced under microwave irradiation, with improved yields compared to conventional heating. researchgate.net Similarly, the synthesis of various thiazolopyrimidine and triazole derivatives has been shown to be more efficient using microwave assistance. nih.govnih.gov Comparisons between conventional and microwave-assisted methods consistently show that the latter is preferable for its speed and efficiency. nih.gov The rapid and high-yielding nature of these protocols makes microwave-assisted synthesis a valuable strategy for producing libraries of thiazole-pyrrolidine derivatives. nih.gov

The table below highlights the advantages of microwave-assisted synthesis compared to conventional methods for related heterocyclic systems.

| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |

| Synthesis of Thiazolopyrimidines | Longer reaction times, lower yields | Significant time reduction, improved yields | nih.gov |

| Synthesis of Triazole Derivatives | Several hours | 33–90 seconds (82% yield) | nih.gov |

| Synthesis of Phthalocyanine Derivatives | ~48 hours (64-80% yield) | 10–13 minutes (92% yield) | nih.gov |

Catalyst-Free Synthesis Protocols for Pyrrolidine-Thiazole Hybrids

The development of catalyst-free synthetic methods is a significant goal in green chemistry, as it reduces costs, simplifies purification processes, and minimizes toxic waste. Several catalyst- and additive-free protocols have been successfully developed for the synthesis of various heterocyclic compounds, and these principles are applicable to the formation of pyrrolidine-thiazole hybrids. acs.org

For example, convenient catalyst-free, three-component procedures have been developed for synthesizing tetrasubstituted pyrroles and fused pyrimidine (B1678525) systems. researchgate.net These reactions are often performed in environmentally benign solvents like water or under solvent-free conditions, proceeding through sequential enamine formation, Michael addition, and intramolecular cyclization pathways. researchgate.net The classic Hantzsch synthesis of the thiazole ring from a thiourea or thioamide and an α-haloketone can also proceed efficiently without a dedicated catalyst, often requiring only a suitable solvent. biointerfaceresearch.com The synthesis of other heterocycles, such as 1-fluoroalkyl-5-substituted-1,2,3-triazoles, has been achieved through metal-free cyclization at room temperature, highlighting the potential for mild, catalyst-free approaches in this area of chemistry. acs.org

Strategic Placement of Substituents on the this compound Scaffold

The strategic placement of substituents on the this compound scaffold is critical for modulating its physicochemical properties and biological activity. Modifications can be made at several positions on both the thiazole and pyrrolidine rings.

On the thiazole ring, in addition to the fixed methyl group at C4 and the pyrrolidine ring at C2, the C5 position is a primary site for functionalization. As demonstrated in related syntheses, an ester group at C5 can be converted into a carbohydrazide, which then acts as a versatile synthon for introducing a wide array of other cyclic or acyclic moieties. farmaciajournal.com

Research on related thiazole carboxamide scaffolds has shown that the relative position of atoms within the thiazole ring itself can have a significant impact on activity. For instance, in one study, derivatives based on substitution at the C3-position of the ring system were found to be more potent than their C4-derived analogues. nih.gov This highlights that even subtle changes in the electronic environment of the core scaffold can lead to notable differences in properties. Furthermore, substituents on aromatic rings attached to the thiazole core can also be varied to fine-tune activity. nih.gov The pyrrolidine ring also offers positions for substitution, although this is less commonly explored in the initial synthesis of the core scaffold.

Advanced Characterization Techniques in the Structural Elucidation of Novel Thiazole-Pyrrolidine Derivatives

The unambiguous structural elucidation of novel this compound derivatives is accomplished through a combination of advanced spectroscopic techniques. FT-IR, NMR, and mass spectrometry are indispensable tools for confirming the successful synthesis and purity of these compounds. nih.govbiointerfaceresearch.commdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of key functional groups in the synthesized molecules. Characteristic absorption bands confirm the structure of the thiazole-pyrrolidine scaffold. For example, in related thiazole derivatives, discernible bands for (C–N) and (C=O) frequencies are observed in the ranges of 1377–1381 cm⁻¹ and 1153–1156 cm⁻¹, respectively. nih.gov The presence of an azo group (N=N) can be identified by an absorption band around 1580 cm⁻¹. nih.gov Specific vibrations for N-H and C-H bonds are also readily identified. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure, connectivity, and chemical environment of atoms.

¹H NMR: The ¹H NMR spectrum gives precise information on the number and type of protons. In related 4-methylthiazole (B1212942) structures, the methyl protons typically appear as a singlet around δ 2.2-2.5 ppm, while the thiazole ring proton appears further downfield. chemicalbook.com For the pyrrolidine ring, the N-H proton gives a characteristic signal, and the aliphatic protons (CH₂) appear as multiplets in the upfield region. ipb.pt In more complex derivatives, aromatic protons and protons of specific functional groups like -NH- in a hydrazone linker (δ ~10-12 ppm) can be assigned. nih.govmdpi.com

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. The chemical shifts of the carbon atoms in the thiazole and pyrrolidine rings are characteristic. For example, in a study of a complex thiazole derivative, the methyl group carbons appeared at δ 8.89-23.56 ppm, while the aromatic and C=N carbons were found in the δ 114-165 ppm region. nih.gov The carbonyl carbon of a thiazolidinone, a related structure, appears significantly downfield at δ ~171 ppm. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain insight into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. nih.gov For the target compound, this compound, predicted mass-to-charge ratios (m/z) for various adducts have been calculated, such as [M+H]⁺ at 169.07939 and [M+Na]⁺ at 191.06133. uni.lu Advanced techniques like tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the parent ion, providing further structural confirmation by identifying characteristic neutral losses and fragment ions. scielo.org.mx

The table below summarizes typical spectroscopic data for related thiazole-pyrrolidine structures.

| Technique | Observation | Interpretation | Reference |

| FT-IR | Bands at 1377-1381 cm⁻¹ | C-N stretching | nih.gov |

| Bands at 3220-3425 cm⁻¹ | N-H stretching | nih.gov | |

| ¹H NMR | Singlet at δ 2.2-2.5 ppm | Thiazole-CH₃ protons | chemicalbook.com |

| Singlet at δ 12.10–12.87 ppm | -NH- proton (hydrazone) | mdpi.com | |

| Multiplets at δ 1.7-2.9 ppm | Pyrrolidine-CH₂ protons | nih.gov | |

| ¹³C NMR | Signal at δ ~171 ppm | C=O carbon (thiazolidinone) | nih.gov |

| Signals at δ 114-165 ppm | Aromatic & C=N carbons | nih.gov | |

| MS | m/z 169.07939 | [M+H]⁺ ion of target compound | uni.lu |

| m/z 191.06133 | [M+Na]⁺ ion of target compound | uni.lu |

Structure Activity Relationship Sar Studies of 4 Methyl 2 Pyrrolidin 2 Yl 1,3 Thiazole Derivatives

Conformational Analysis and its Impact on Biological Activity

The three-dimensional arrangement of the thiazole-pyrrolidine scaffold is a critical determinant of its interaction with biological targets. The pyrrolidine (B122466) ring, being a saturated heterocycle, is not planar and exhibits a phenomenon known as "pseudorotation," allowing it to adopt various "envelope" and "twist" conformations. nih.gov This conformational flexibility enables the scaffold to explore a wider pharmacophore space and adapt its shape to fit the binding sites of proteins. nih.govnih.gov

The specific puckering of the pyrrolidine ring, which is influenced by the nature and stereochemistry of its substituents, can significantly impact pharmacological efficacy. nih.gov For instance, the spatial disposition of substituents on the pyrrolidine can lock the ring into a specific conformation, predisposing it for a favorable interaction with a target receptor. nih.gov

Influence of Substituents on the Thiazole (B1198619) Ring System (Positions 2, 4, 5) on Biological Engagement

Modifications at the 2, 4, and 5-positions of the thiazole ring are a primary strategy for tuning the biological activity of 4-Methyl-2-(pyrrolidin-2-yl)-1,3-thiazole derivatives. globalresearchonline.net The electronic and steric properties of these substituents can profoundly affect the molecule's interaction with its biological target.

Structure-activity relationship (SAR) studies have shown that the type of substituent on the thiazole ring is a key factor in determining the potency and spectrum of activity, which can range from antimicrobial to anticancer effects. nih.govresearchgate.net For example, introducing different aryl groups at the 4-position or varying the substitution at the 2-position can lead to significant changes in biological outcomes. nih.gov

Role of the Methyl Group at Position 4 of the Thiazole Ring

The methyl group at the C4 position of the thiazole ring, as specified in the parent compound this compound, plays a significant role in defining the scaffold's interaction with biological targets. While it may seem like a simple substituent, its presence is not trivial. In SAR studies of related thiazole derivatives, the substitution at the C4 position is a frequent point of variation to optimize activity. nih.gov

Effect of the Pyrrolidin-2-yl Moiety at Position 2 of the Thiazole Ring

The pyrrolidin-2-yl group at the C2 position is a defining feature of this chemical series and is often essential for potent biological activity. The pyrrolidine ring is a versatile scaffold in its own right, known to impart favorable properties to drug candidates. nih.govnih.gov Its attachment to the thiazole ring can enhance biological activity, as seen in certain derivatives where the pyrrolidine-thiazole combination was linked to enhanced anticonvulsant effects compared to analogues lacking the pyrrolidine moiety. nih.gov

The nitrogen atom in the pyrrolidine ring acts as a basic center and a hydrogen bond acceptor, which can be critical for anchoring the molecule to its biological target. nih.gov Furthermore, the saturated, non-planar nature of the pyrrolidine ring introduces a three-dimensional character that is often favored in modern drug design to improve selectivity and potency. nih.gov Studies combining thiazole and pyrrolidine derivatives have been undertaken specifically to leverage the beneficial properties of both heterocyclic systems, leading to the discovery of new antibacterial agents. biointerfaceresearch.com

Impact of Additional Substituents on the Pyrrolidine Ring and their Stereochemistry

The introduction of substituents onto the pyrrolidine ring offers a powerful method for refining biological activity, with the stereochemistry of these substituents being of paramount importance. nih.gov The position (C3, C4, or C5) and spatial orientation (R/S or cis/trans) of a substituent can dramatically alter the molecule's pharmacological profile. nih.gov

For example, SAR studies on various pyrrolidine-containing compounds have demonstrated that:

Substituents at C4 can influence the puckering of the ring. nih.gov

Substituents at C2 can alter the basicity of the pyrrolidine nitrogen. nih.gov

The stereochemistry of a methyl group at the C3 position can determine whether a compound acts as a full antagonist or has other activity at a given receptor. nih.gov

This high degree of stereo-sensitivity arises because biological targets like enzymes and receptors are chiral, and they interact differently with different stereoisomers of a drug molecule. nih.gov Therefore, controlling the stereochemistry of substituents on the pyrrolidine ring is a crucial aspect of optimizing the therapeutic potential of the this compound scaffold.

Modulation of Biological Activity through Linker Chemistry and Hybridization Strategies

The biological activity of the thiazole-pyrrolidine scaffold can be significantly modulated by connecting it to other pharmacophores through various chemical linkers, a strategy known as molecular hybridization. This approach aims to combine the therapeutic advantages of two or more different structural motifs into a single molecule, potentially leading to enhanced potency, dual-acting compounds, or an improved selectivity profile. researchgate.net

| Hybrid Scaffold | Linker Type | Observed Biological Activity | Reference |

|---|---|---|---|

| Thiazole-Pyrazoline | Direct fusion or imine link | Antimicrobial | nih.gov |

| Thiazole-Triazole-Thiadiazole | Fused ring system | Antimicrobial | mdpi.com |

| Thiazole-Sulfonamide | Sulfonohydrazide | Acetylcholinesterase Inhibition | mdpi.com |

| Thiazole-Pyrrolidine-2,5-dione | Phenoxymethyl | GPR119 Agonist | researchgate.net |

Significance of Molecular Flexibility in Thiazole-Pyrrolidine Scaffold Optimization

Molecular flexibility is a key parameter in the optimization of the thiazole-pyrrolidine scaffold. The inherent conformational adaptability of the pyrrolidine ring, combined with the rotational freedom around the single bond connecting it to the thiazole ring, allows the molecule to adopt a wide range of shapes. nih.govnih.gov This flexibility is advantageous as it permits the molecule to find the most energetically favorable conformation for binding to a specific biological target, a concept known as "induced fit."

However, while flexibility can be beneficial, excessive conformational freedom can be detrimental. A highly flexible molecule may have to pay a larger entropic penalty upon binding, which can decrease its binding affinity. Therefore, a central goal in scaffold optimization is to strike a balance between maintaining enough flexibility to allow for target binding and introducing a degree of rigidity to "pre-organize" the molecule in a bioactive conformation. This is often achieved by introducing specific substituents or incorporating the scaffold into larger, more constrained ring systems. nih.gov Computational methods, such as molecular docking, are often employed to study the different possible conformations and predict which derivatives will have the optimal balance of flexibility and pre-organization for potent biological activity. nih.gov

Computational Insights into Structure-Activity Relationship (SAR) Trends of this compound Derivatives

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there are currently no publicly available research articles or data pertaining to the Quantitative Structure-Activity Relationship (QSAR) modeling or other computational SAR studies specifically focused on this compound and its derivatives.

The exploration of scientific databases for computational analyses, including molecular docking, 3D-QSAR, or other modeling techniques applied to this specific chemical scaffold, did not yield any relevant studies. Consequently, the generation of a detailed section on the computational insights into the SAR trends for this compound is not possible at this time.

While research exists on broader categories of thiazole and pyrrolidine-containing compounds, the strict focus on the this compound core, as per the user's request, prevents the inclusion of data from these related but distinct chemical series. The scientific community has yet to publish specific computational studies that would provide the necessary data for an in-depth analysis of its SAR trends.

This lack of specific research highlights a potential area for future investigation within medicinal chemistry and computational drug design.

Molecular Mechanisms and Biological Targets of Thiazole Pyrrolidine Compounds

Mechanistic Investigations of Enzyme Inhibition by Thiazole-Pyrrolidine Analogues

Analogues built around the thiazole-pyrrolidine core have been the subject of extensive research, revealing their potential to selectively inhibit various enzymes. These investigations provide insight into the structure-activity relationships (SAR) that govern their potency and specificity, paving the way for the design of targeted therapeutic agents.

The thiazole (B1198619) ring is a key structural motif in a number of potent tyrosine kinase inhibitors (TKIs). ijbbb.orgnih.gov Tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), are crucial mediators of signaling pathways that control cell proliferation, angiogenesis, and metastasis. ijbbb.org Their dysregulation is a hallmark of many cancers, making them attractive targets for drug development. ijbbb.orgnih.gov

Thiazole-containing compounds, often in hybrid structures with other heterocycles like pyrazoline, have demonstrated significant inhibitory activity against these kinases. ijbbb.orgnih.gov The mechanism of inhibition typically involves the compound binding to the ATP-binding site within the kinase domain, preventing the phosphorylation of tyrosine residues and thereby blocking the downstream signaling cascade. ijbbb.org The combination of thiazole and pyrazoline scaffolds in a single molecule has been explored as a promising strategy to develop effective anti-neoplastic drugs. ijbbb.org Studies have shown that thiazole derivatives can inhibit multiple molecular targets, including receptor tyrosine kinases. ijbbb.org For instance, certain thiazolyl-pyrazoline analogs have been shown to downregulate EGFR activity in cancer cell lines. ijbbb.org

Research into thiazole-based inhibitors has led to the development of selective anticancer drugs with kinase inhibitory activity, such as Dasatinib. researchgate.net

Table 1: Inhibitory Activity of Selected Thiazole Analogues against Tyrosine Kinases This table is interactive. Click on headers to sort.

| Compound | Target Kinase | Activity/Concentration | Reference |

|---|---|---|---|

| Thiazolyl-pyrazoline analog 5B | EGFR | Downregulation of c-MYC | ijbbb.org |

| Thiazolyl-pyrazoline analog 5D | EGFR | Downregulation of c-MYC | ijbbb.org |

| Dasatinib | Bcr-Abl, Src family | Potent Inhibitor | researchgate.net |

Acetylcholinesterase (AChE) is a key enzyme in the central and peripheral nervous systems, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) and terminating synaptic transmission. semanticscholar.orgnih.gov Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease, as it increases the level of ACh in the brain, compensating for the loss of cholinergic neurons. semanticscholar.orgmdpi.com

The thiazole scaffold has been identified as a promising framework for designing potent cholinesterase inhibitors. mdpi.comnih.gov Hybrid molecules combining thiazole with other heterocyclic systems, such as pyrazoline or benzimidazole, have been synthesized and evaluated. nih.govmdpi.com For example, a series of thiazolyl-pyrazoline derivatives were designed based on the molecular hybridization of the two scaffolds. nih.gov Similarly, twenty-four analogues of benzimidazole-based thiazoles demonstrated good inhibitory potential against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com

Structure-activity relationship studies have revealed that the nature and position of substituents on the aromatic rings of these compounds significantly influence their inhibitory potency. mdpi.commdpi.com Some thiazolylhydrazone derivatives have shown AChE inhibition at rates similar to the reference drug donepezil. mdpi.com

Table 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition by Thiazole Analogues This table is interactive. Click on headers to sort.

| Compound Class | Most Potent Analogue | Target | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Thiazolylhydrazone Derivatives | Compound 2i | AChE | 0.028 ± 0.001 | mdpi.com |

| Benzimidazole-based Thiazoles | Analogue 16 | AChE | 0.10 ± 0.05 | mdpi.com |

| Benzimidazole-based Thiazoles | Analogue 21 | BuChE | 0.20 ± 0.050 | mdpi.com |

| Thiazolyl-pyrazoline Derivatives | 2-[5-(1,3-Benzodioxol-5-yl)-3-(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(naphthalen-2-yl)thiazole | AChE | 38.5% inhibition | nih.gov |

| Thiazolyl-pyrazoline Derivatives | 2-[5-(1,3-Benzodioxol-5-yl)-3-(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)thiazole | BuChE | 43.02% inhibition | nih.gov |

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in various conditions. nih.govrsc.org

Thiazole derivatives, particularly those incorporating a sulfonamide group, have been extensively studied as inhibitors of human carbonic anhydrase (hCA) isoforms, such as hCA I and hCA II. nih.gov Novel series of 2-(4-(aryl)thiazole-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione derivatives have exhibited excellent inhibitory effects in the low nanomolar range against both hCA I and hCA II. nih.gov Some of these compounds showed superior inhibitory effects compared to the clinical CA inhibitor acetazolamide. nih.gov The inhibitory mechanism involves the binding of the sulfonamide moiety to the zinc ion in the enzyme's active site. rsc.org Morpholine-based thiazoles have also been investigated, with kinetic studies showing concentration-dependent inhibition. rsc.org

Table 3: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Thiazole Analogues This table is interactive. Click on headers to sort.

| Compound Class | Target Isoform | Ki Range (nM) | Reference |

|---|---|---|---|

| Isoindolylthiazole Derivatives | hCA I | 27.07 - 37.80 | nih.gov |

| Isoindolylthiazole Derivatives | hCA II | 11.80 - 25.81 | nih.gov |

| Morpholine derived Thiazoles (Compound 24) | Bovine CA-II | Ki = 9.64 ± 0.007 μM | rsc.org |

| Acetazolamide (Reference) | hCA I | 34.50 | nih.gov |

Sterol Regulatory Element-Binding Proteins (SREBPs) are key transcription factors that control the expression of genes involved in the synthesis of fatty acids and cholesterol. nih.gov SREBPs are synthesized as precursors bound to the endoplasmic reticulum (ER) membrane and require proteolytic cleavage to become active. This activation is regulated by the SREBP cleavage-activating protein (SCAP). nih.gov

A diaryl thiazole compound known as fatostatin (B527787) was discovered to inhibit the activation of SREBPs. nih.gov Mechanistic studies revealed that fatostatin binds to SCAP, preventing the SCAP/SREBP complex from moving from the ER to the Golgi apparatus, where the activating proteases reside. This blockade of SREBP processing effectively shuts down de novo lipid synthesis. nih.gov Structure-activity relationship studies on a series of fatostatin derivatives led to the identification of more potent analogues, highlighting the importance of the diaryl thiazole core for this activity. nih.gov

Table 4: Inhibitory Activity of Fatostatin and its Analogues on SREBP Activation This table is interactive. Click on headers to sort.

| Compound | Description | SREBP Inhibition (IC50, µM) | Reference |

|---|---|---|---|

| Fatostatin (1) | Parent Compound | ~5.0 | nih.gov |

Rho-associated protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that are key effectors of the small GTPase RhoA. nih.govresearchgate.net The Rho/ROCK signaling pathway regulates a multitude of cellular functions, including cytoskeleton organization, cell motility, and contraction. nih.gov Consequently, ROCK inhibitors are being investigated for a wide range of therapeutic areas, including cardiovascular diseases and cancer. researchgate.netnih.gov

A class of potent ROCK inhibitors based on a 1-benzyl-3-(4-pyridylthiazol-2-yl)urea scaffold has been identified. nih.govresearchgate.net X-ray crystallography has elucidated the binding mode of these inhibitors, providing a structural basis for the observed structure-activity relationships. nih.govresearchgate.net For instance, substitutions at the meta position of the phenyl ring yielded highly potent inhibitors with low nanomolar activity, while para-position substitutions led to a significant loss of potency. nih.govresearchgate.net Additionally, a series of 4-aryl-5-aminomethyl-thiazole-2-amines were synthesized and showed promising ROCK II inhibitory activities, with the most potent compound having an IC50 of 20 nM. nih.govresearchgate.net

Table 5: Inhibitory Profiles of Thiazole Analogues against ROCK Isoforms This table is interactive. Click on headers to sort.

| Compound Class/ID | Target | IC50 Value | Reference |

|---|---|---|---|

| 1-benzyl-3-(4-pyridylthiazol-2-yl)urea (5a) | ROCK1 | 170 nM | nih.govresearchgate.net |

| Aminothiazole derivative CID5056270 (4) | ROCK1 | 13 nM | nih.gov |

| Aminothiazole derivative CID5056270 (4) | ROCK2 | 0.56 nM | nih.gov |

| 4-aryl-5-aminomethyl-thiazole-2-amine (4v) | ROCK II | 20 nM | nih.govresearchgate.net |

DNA gyrase is a type IIA topoisomerase found in bacteria that is essential for controlling DNA topology during replication. brc.huals-journal.com It is a validated and attractive target for developing new antibacterial drugs, distinct from the widely used fluoroquinolones. brc.hunih.gov

Several classes of thiazole-based compounds have been developed as DNA gyrase inhibitors that target the ATP-binding site of the GyrB subunit. brc.hunih.gov The pyrrolamides are a novel class of such inhibitors, identified through fragment-based screening, which bind to the ATP pocket of DNA gyrase. nih.gov Further optimization, guided by X-ray crystallography, led to potent inhibitors with antibacterial activity. nih.gov

Another significant class is based on the 4,5,6,7-tetrahydrobenzo[d]thiazole scaffold. brc.hunih.govresearchgate.net Structure-based optimization of initial hits resulted in compounds with low nanomolar inhibition of E. coli DNA gyrase and improved activity against topoisomerase IV from both E. coli and Staphylococcus aureus. brc.hunih.gov These inhibitors typically feature a pyrrole-2-carboxamide moiety that forms crucial hydrogen bonds within the enzyme's binding site, mimicking the interaction of ATP. brc.hu

Table 6: Inhibitory Activity of Thiazole Analogues against DNA Gyrase and Topoisomerase IV This table is interactive. Click on headers to sort.

| Compound Class | Organism | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| 4,5,6,7-tetrahydrobenzo[d]thiazole (Compound 29) | S. aureus | DNA Gyrase | 0.023 | brc.hunih.gov |

| 4,5,6,7-tetrahydrobenzo[d]thiazole (Compound 29) | S. aureus | Topoisomerase IV | 0.050 | brc.hunih.gov |

| 4,5,6,7-tetrahydrobenzo[d]thiazole (Compound 29) | E. coli | DNA Gyrase | 0.007 | brc.hunih.gov |

| 4,5,6,7-tetrahydrobenzo[d]thiazole (Compound 29) | E. coli | Topoisomerase IV | 0.380 | brc.hunih.gov |

| Morpholine-based Thiazole (Compound 5h) | S. aureus, B. subtilis, E. coli, K. pneumoniae | DNA Gyrase | 3.52 (µg/ml) | als-journal.com |

Undecaprenyl Diphosphate (B83284) Synthase (UPPS) and Phosphatase (UPPP) Targeting

A critical pathway for bacterial survival, and thus a key antibiotic target, is the biosynthesis of the cell wall. nih.govnih.gov This process relies on the lipid carrier undecaprenyl phosphate (B84403) (UP), which transports peptidoglycan precursors across the cell membrane. nih.govnih.gov The synthesis and recycling of this carrier are managed by two essential enzymes: Undecaprenyl Diphosphate Synthase (UPPS) and Undecaprenyl Diphosphate Phosphatase (UPPP, e.g., BacA). nih.govnih.gov UPPS catalyzes the formation of undecaprenyl diphosphate (UPP), which is then dephosphorylated by UPPP to regenerate the UP carrier. nih.govresearchgate.net Inhibition of either enzyme disrupts the peptidoglycan synthesis cycle, compromising the bacterial cell wall and leading to cell death. nih.govnih.gov

While direct studies on 4-Methyl-2-(pyrrolidin-2-yl)-1,3-thiazole are limited, related heterocyclic structures have demonstrated potent inhibition of these enzymes. For instance, a 4-oxo-2-thioxo-1,3-thiazolidine (a rhodanine (B49660) derivative) was identified as an inhibitor of UPPS from Staphylococcus aureus with an IC₅₀ of approximately 2.6 μM and showed activity against Bacillus subtilis. nih.gov Furthermore, certain benzoic acid derivatives have been found to inhibit both UPPS and UPPP, demonstrating synergistic antibacterial effects when combined with antibiotics that target later stages of cell wall biosynthesis, such as methicillin. nih.gov Virtual screening efforts have also identified anthranilic acid derivatives and sulfamoylthiophene molecules as inhibitors of UPPS and the phosphatase BacA, respectively, underscoring the potential for diverse small molecules to target this pathway. frontiersin.orgnih.gov These findings highlight that the inhibition of UPPS and UPPP is a viable antibacterial mechanism for compounds containing thiazole and related heterocyclic cores.

HIV Reverse Transcriptase and RNase H Inhibition

Human Immunodeficiency Virus-1 (HIV-1) relies on the multifunctional enzyme reverse transcriptase (RT) for its replication. This enzyme possesses two distinct catalytic activities: an RNA- and DNA-dependent DNA polymerase function and a ribonuclease H (RNase H) function. researchgate.netnih.gov The polymerase active site synthesizes a DNA copy of the viral RNA genome, while the RNase H active site degrades the RNA strand from the intermediate RNA-DNA hybrid. nih.gov Both functions are critical for the virus, making them prime targets for antiviral drugs. nih.govacs.org

Thiazole-containing compounds have been investigated as inhibitors of both RT functions. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric pocket approximately 10 Å away from the polymerase active site, inducing a conformational change that inhibits DNA synthesis. nih.govnih.gov Novel benzo[d]thiazol-2-yl)thiazolidin-4-ones have shown potent inhibitory action against HIV-1 RT, with some derivatives exhibiting an uncompetitive mode of inhibition, which may be effective against NNRTI-resistant viral strains. nih.gov Other studies have described compounds with thiazole and pyrrolidine (B122466) moieties that can bridge the NNRTI binding site and the nucleoside (NRTI) binding site, effectively blocking polymerase activity. nih.gov

The RNase H active site, which contains two essential magnesium ions for catalysis, represents the only HIV enzymatic function not yet targeted by an approved drug. nih.govacs.org Inhibitors targeting this site often function by chelating these metal ions. nih.gov High-resolution crystal structures have confirmed that certain inhibitors bind directly to the RNase H active site, coordinating the magnesium ions and preventing the cleavage of the RNA strand. nih.gov While the specific compound this compound has not been detailed in this context, various heterocyclic inhibitors, including acylhydrazones and naphthyridinones, have demonstrated this mechanism of action. nih.govnih.gov

Receptor Binding Studies and Ligand-Target Interactions

The efficacy of a bioactive compound is determined by its ability to bind to a biological target with high affinity and specificity. Molecular docking and other computational studies are instrumental in predicting and rationalizing these interactions. For thiazole-pyrrolidine derivatives, binding is typically governed by a combination of hydrogen bonds, hydrophobic interactions, and other non-covalent forces. nih.govresearchgate.net

For example, in the context of antifungal activity, docking studies of 2,4-disubstituted thiazole derivatives with the fungal enzyme lanosterol (B1674476) C14α-demethylase (CYP51) revealed key interactions. These include hydrogen bonding with amino acid residues like Tyr118 and hydrophobic interactions within the lipophilic binding pocket of the enzyme. nih.gov Similarly, thiazole derivatives designed as inhibitors for the SARS-CoV-2 main protease showed crucial arene-arene interactions between the thiazole ring and a histidine residue (His41) in the active site, in addition to hydrogen bonds with other residues. researchgate.net The binding affinity of these compounds often correlates with their lipophilicity, which facilitates interaction with hydrophobic regions of the target protein. nih.gov A better understanding of the precise interactions between ligands like thiazole-pyrrolidines and their receptors is crucial for designing more potent and selective therapeutic agents. nih.gov

Modulation of Cellular Pathways by Thiazole-Pyrrolidine Derivatives

By interacting with key enzymes and receptors, thiazole-pyrrolidine compounds can modulate complex cellular signaling pathways, leading to a range of therapeutic effects, including antiproliferative, antibacterial, and antifungal activities.

The thiazole scaffold is a component of several clinically used anticancer drugs, and its derivatives have been shown to exert antiproliferative effects through multiple mechanisms. mdpi.com

One prominent mechanism is the inhibition of protein kinases involved in cancer cell growth and proliferation.

EGFR and BRAF Inhibition : Certain thiazole and 4-thiazolidinone (B1220212) derivatives act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and the B-Raf proto-oncogene (BRAFV600E), two key kinases in cancer signaling pathways. mdpi.com

VEGFR-2 Inhibition : Other thiazole derivatives have been found to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical kinase in angiogenesis (the formation of new blood vessels that supply tumors). mdpi.com Inhibition of VEGFR-2 can lead to cell cycle arrest at the G1 and G2/M phases and induce apoptosis, partly through the upregulation of the tumor suppressor protein p53. mdpi.com

CDK1 Inhibition : Analogues of the marine alkaloid nortopsentin, which feature a thiazole ring instead of the natural imidazole (B134444) ring, have demonstrated antiproliferative activity by inhibiting cyclin-dependent kinase 1 (CDK1), a master regulator of the cell cycle. nih.gov

The cytotoxic effects of these compounds have been observed in a variety of human cancer cell lines.

| Compound Class | Cell Line | Target/Mechanism | Reported IC₅₀ | Source |

|---|---|---|---|---|

| Spiro[pyrrolidine-thiazolo-oxindole] (Compound 5g) | HepG2 (Liver) | Cytotoxicity | ≤ 9.00 µM | mdpi.com |

| Spiro[pyrrolidine-thiazolo-oxindole] (Compound 5g) | MCF-7 (Breast) | Cytotoxicity | ≤ 9.00 µM | mdpi.com |

| Spiro[pyrrolidine-thiazolo-oxindole] (Compound 5g) | HCT-116 (Colon) | Cytotoxicity | < 3.00 µM | mdpi.com |

| Thiazole Derivative (Compound 5) | A549 (Lung) | EGFR Inhibition | 0.72 µM | mdpi.com |

| 3-Nitrophenylthiazole (Compound 4d) | MDA-MB-231 (Breast) | VEGFR-2 Inhibition | 1.21 µM | mdpi.com |

Thiazole-pyrrolidine derivatives exhibit antibacterial activity through several distinct mechanisms of action. A notable feature is the selective activity of some derivatives against Gram-positive bacteria, which is attributed to the structural differences in the cell envelopes between Gram-positive and Gram-negative organisms. biointerfaceresearch.comfrontiersin.org The outer membrane of Gram-negative bacteria often acts as a barrier, preventing compounds from reaching their intracellular targets. biointerfaceresearch.com

Key antibacterial mechanisms include:

Inhibition of Cell Division : Some thiazole-quinolinium derivatives, which can incorporate a pyrrolidine moiety, have been shown to perturb the polymerization of the FtsZ protein. nih.gov FtsZ is a crucial protein that forms a ring structure (the Z-ring) at the site of cell division, and its inhibition blocks bacterial cytokinesis. nih.gov This mechanism has proven effective against methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant Escherichia coli. nih.gov

Inhibition of DNA Gyrase : Pyrrolamide-class inhibitors containing a thiazole ring can effectively kill Mycobacterium tuberculosis by blocking the ATPase activity of the DNA gyrase B (GyrB) domain. frontiersin.org DNA gyrase is essential for bacterial DNA replication and is a validated antibiotic target.

Disruption of Cell Wall Synthesis : As discussed in section 4.1.7, inhibition of enzymes like UPPS is a key mechanism for thiazole-containing compounds. nih.gov

| Compound Class | Bacterial Strain | MIC (µg/mL) | Source |

|---|---|---|---|

| Thiazole-pyrrolidine derivative (Compound 11) | Bacillus cereus | 21.70 | biointerfaceresearch.comfrontiersin.org |

| Staphylococcus aureus | 30.53 | biointerfaceresearch.comfrontiersin.org | |

| Furan-thiazolidine derivative (Compound 4c-4f) | MRSA (Gram-positive) | 2 | nih.gov |

| QRSA (Gram-positive) | 2 | nih.gov | |

| Thiadiazole derivative (Compound 15) | Staphylococcus spp. | 1.95 | mdpi.com |

Thiazole derivatives have also demonstrated significant antifungal properties, particularly against pathogenic yeasts like Candida albicans. nih.gov The mechanisms underlying this activity primarily involve the disruption of the fungal cell membrane and its components.

Two main mechanisms have been identified:

Inhibition of Ergosterol (B1671047) Biosynthesis : A primary target for many antifungal drugs is the enzyme lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, the main sterol component of the fungal cell membrane. nih.gov Molecular docking studies have shown that thiazole derivatives can bind to the active site of this enzyme, likely acting as non-competitive inhibitors that block the access of the natural substrate. nih.gov This disrupts membrane integrity and function.

Direct Cell Wall and Membrane Interaction : Studies using sorbitol (a cell wall stabilizer) and ergosterol (to assess membrane permeabilization) suggest that some thiazole derivatives act directly on the fungal cell wall or membrane. nih.gov This direct interaction can lead to morphological changes in the yeast cells and a loss of membrane integrity, ultimately resulting in cell death. nih.govnih.gov The lipophilicity of these derivatives often correlates with their antifungal potency, as it facilitates their integration into the lipid-rich cell membrane. nih.govmdpi.com

The antifungal activity of certain thiazole derivatives has been shown to be potent, with Minimum Inhibitory Concentration (MIC) values against C. albicans isolates ranging from 0.008 to 7.81 µg/mL. nih.gov

Anti-inflammatory Pathways and Targets

The anti-inflammatory potential of compounds featuring the thiazole ring is a significant area of research. These molecules often exert their effects by targeting key enzymes involved in the inflammatory cascade. The primary mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation. nih.govmdpi.com The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, and COX-2, which is induced by inflammatory stimuli. mdpi.com

Thiazole derivatives have been developed as inhibitors of both COX and lipoxygenase (LOX) enzymes. nih.gov The 5-lipoxygenase (5-LOX) enzyme is another critical target in the inflammatory pathway, responsible for catalyzing the production of leukotrienes from arachidonic acid. Some thiazole-based compounds have demonstrated selective inhibition of COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov For instance, certain 5,6-diarylimidazo[2,1-b]thiazole derivatives have been identified as potent and selective COX-2 inhibitors with in vivo anti-inflammatory activity. nih.gov Similarly, other research has focused on synthesizing thiazole analogues that show high selectivity for COX-2 inhibition. nih.gov Furthermore, N-aryl-4-aryl-1,3-thiazole-2-amines have been identified as potent direct inhibitors of 5-LOX. nih.gov The dual inhibition of both COX and LOX pathways is a promising strategy for developing broad-spectrum anti-inflammatory agents.

Table 1: Inhibitory Activity of Selected Thiazole Derivatives on Inflammatory Enzymes

| Compound Class | Target Enzyme(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 5,6-diarylimidazo[2,1-b]thiazoles | COX-1, COX-2 | Identified as potent, orally active, and selective inhibitors of the COX-2 enzyme. | nih.gov |

| 4-substituted thiazole analogues | COX-1, COX-2 | Act as selective inhibitors of COX-2 with only moderate COX-1 activity. | nih.gov |

| N-aryl-4-aryl-1,3-thiazole-2-amines | 5-LOX | Demonstrated potent 5-LOX inhibitory activity in both enzyme and cell-based assays. | nih.gov |

| 5-arylidene-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-ones | COX-1, COX-2, LOX | Showed moderate to low inhibitory activity, with some compounds demonstrating good activity against COX-1. | nih.gov |

This table is interactive and can be sorted by column.

Antioxidant Properties and Cellular Protection

The thiazole nucleus is a component of various compounds investigated for their antioxidant properties. nih.govresearchgate.net Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and the body's antioxidant defenses, is implicated in the pathology of numerous diseases. mdpi.com Thiazole derivatives contribute to cellular protection by neutralizing these harmful free radicals. nih.gov

The antioxidant capacity of these compounds is frequently evaluated using a range of in vitro assays. nih.gov Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) test, and the thiobarbituric acid reactive substances (TBARS) test, which measures lipid peroxidation. nih.gov For example, a study on 4-thiomethyl-functionalised 1,3-thiazoles showed a high level of DPPH radical inhibition, with some derivatives exhibiting IC50 values in the micromolar range. researchgate.net Another study on thiazolidinone derivatives of 1,3-thiazole found that certain compounds displayed significant antioxidant activity in both DPPH and TBARS assays. nih.gov The combination of the thiazole core with polyphenolic structures has also been shown to yield compounds with substantial antioxidant activity, sometimes comparable to standards like ascorbic acid and Trolox. nih.govmdpi.com These findings suggest that the thiazole-pyrrolidine scaffold may offer a valuable framework for developing agents that can protect cells from oxidative damage.

Table 2: In Vitro Antioxidant Activity of Representative Thiazole Derivatives

| Compound/Derivative Class | Assay | Results | Reference(s) |

|---|---|---|---|

| 4-thiomethyl-functionalised 1,3-thiazoles | DPPH | High radical absorption (70-98%); IC50 values for most active derivatives were 191-417 µM. | researchgate.net |

| Thiazolidinone derivatives of 1,3-thiazole | DPPH & TBARS | Compound 1 showed 15.62% DPPH scavenging and 62.11% LPO inhibition. Compound 4 showed 33.98% DPPH scavenging. | nih.gov |

| Catechol hydrazinyl-thiazole (CHT) | ABTS & DPPH | Activity against ABTS radical was 3.16 times more intense than Trolox. Showed significant DPPH scavenging. | mdpi.com |

| Thiazolyl-polyphenolic compounds | Multiple Assays | Exhibited significantly enhanced antioxidant activity compared to ascorbic acid and Trolox. | nih.gov |

This table is interactive and can be sorted by column.

In Vitro and In Vivo (Non-Human) Models for Mechanistic Profiling

The biological activities of thiazole-pyrrolidine compounds and their derivatives are characterized using a variety of in vitro and in vivo models. These models are essential for elucidating molecular mechanisms and profiling the pharmacological effects before any consideration for human studies.

In Vitro Models:

Enzyme Inhibition Assays: These are fundamental for identifying molecular targets. For anti-inflammatory profiling, assays measuring the inhibition of COX-1, COX-2, and 5-LOX are commonly employed. mdpi.comresearchgate.net These cell-free systems allow for the direct assessment of a compound's inhibitory potency (e.g., IC50 values) against purified or recombinant enzymes.

Antioxidant Capacity Assays: A battery of tests is used to determine the antioxidant potential of these compounds. nih.gov Spectrophotometric assays like DPPH, ABTS, FRAP, and CUPRAC are widely used to measure radical scavenging and reducing power. nih.govmdpi.com

Cell-Based Assays: To understand the effects in a more biologically relevant context, researchers use cell lines. For instance, cell-based assays are used to confirm 5-LOX inhibition within intact cells. nih.gov Other models involve using specific cell lines, such as hepatocellular carcinoma (HepG-2) cells, to test for antiproliferative activity. nih.gov

In Vivo (Non-Human) Models:

Carrageenan-Induced Paw Edema: This is a classic and widely used model for evaluating the acute anti-inflammatory activity of new compounds. researchgate.netuomustansiriyah.edu.iq An inflammatory agent (carrageenan) is injected into the paw of a rodent (typically a rat or mouse), and the reduction in swelling after administration of the test compound is measured over time. researchgate.net

Streptozotocin (STZ)-Induced Diabetes Models: To investigate effects on metabolic inflammation and oxidative stress, neonatal rats are often treated with STZ to induce a model of non-insulin-dependent diabetes mellitus (NIDDM). nih.gov In these models, researchers can evaluate the compound's impact on blood glucose, insulin (B600854) sensitivity, inflammatory markers (like TNF-alpha and IL-6), and oxidative stress in tissues such as the pancreas. nih.gov

Thermally Induced Nociception Models: These models, such as the hot plate test, are used to assess the analgesic (pain-relieving) properties of compounds, which often accompany anti-inflammatory effects. researchgate.net

These preclinical models provide crucial data on the efficacy and mechanism of action of thiazole-based compounds, guiding further development.

Future Perspectives and Research Challenges for 4 Methyl 2 Pyrrolidin 2 Yl 1,3 Thiazole in Chemical Biology

Exploration of Novel Synthetic Pathways for Derivatization

A primary challenge in exploring the chemical space around 4-methyl-2-(pyrrolidin-2-yl)-1,3-thiazole is the development of efficient and versatile synthetic pathways for its derivatization. While classical methods like the Hantzsch synthesis are effective for creating the core thiazole (B1198619) ring, future research must focus on modular approaches that allow for late-stage functionalization. nih.gov This will enable the rapid generation of analogs with diverse chemical properties.

Key areas for synthetic exploration include:

Pyrrolidine (B122466) Ring Modification: Developing methods to introduce substituents at various positions of the pyrrolidine ring to probe steric and electronic effects.

Thiazole C5-Position Functionalization: Exploring reactions to introduce a range of functional groups at the C5 position of the thiazole ring, which is often crucial for modulating biological activity.

N-Functionalization of Pyrrolidine: Creating derivatives by modifying the secondary amine of the pyrrolidine ring, a common strategy for altering a compound's physicochemical properties and target interactions.

Modern Synthetic Methodologies: Employing techniques such as microwave-assisted synthesis, flow chemistry, and multicomponent reactions to improve reaction efficiency, yield, and access to novel chemical space. nih.gov

Table 1: Potential Derivatization Strategies for this compound

| Derivatization Site | Potential Modifications | Synthetic Approach | Desired Outcome |

|---|---|---|---|

| Pyrrolidine Nitrogen | Alkylation, Acylation, Sulfonylation | Standard N-functionalization reactions | Modulate solubility, polarity, and target engagement |

| Thiazole C4-Methyl | Oxidation, Halogenation | Radical or oxidative reactions | Introduce new functional handles for further modification |

| Thiazole C5-Position | Halogenation, Metalation, Formylation | Electrophilic aromatic substitution, Directed ortho-metalation | Introduce diverse substituents to probe SAR |

| Pyrrolidine Ring (C3, C4) | Introduction of alkyl, aryl, or functional groups | Synthesis from substituted proline precursors | Explore steric and electronic requirements for activity |

Advanced SAR Elucidation Through Targeted Library Synthesis

A systematic exploration of the Structure-Activity Relationship (SAR) is critical to understanding how modifications to the this compound scaffold impact its biological activity. nih.gov Moving beyond single-point modifications, the future lies in the design and synthesis of focused compound libraries. Each library would be designed to systematically probe a specific structural feature of the molecule.

For instance, a library could be synthesized to explore the impact of the stereochemistry of the pyrrolidine ring, as different stereoisomers can have vastly different biological profiles. Another library might vary the nature and position of substituents on an appended aryl ring to optimize interactions with a target protein. Insights from SAR studies on related thiazole compounds suggest that lipophilic groups or specific hydrogen bond donors/acceptors can significantly enhance activity. acs.org

Table 2: Hypothetical Targeted Library for SAR Elucidation

| Library Series | Variable Position | R-Group Diversity | Goal of the Series |

|---|---|---|---|

| Series A | Pyrrolidine Nitrogen | Small alkyls, acyls, substituted benzyls | Investigate the role of the nitrogen substituent on potency and cell permeability. |

| Series B | Thiazole C5-Position | Halogens (F, Cl, Br), small alkyls, amides | Determine electronic and steric requirements at the C5 position. |

| Series C | Pyrrolidine C4-Position | Hydroxyl, Fluoro, Methyl (in both cis and trans) | Probe the impact of substitution on the pyrrolidine pucker and target binding. |

| Series D | Stereochemistry | (R)-pyrrolidine vs. (S)-pyrrolidine | Elucidate the optimal stereochemistry for biological activity. |

Identification of Undiscovered Molecular Targets and Pathways

While phenotypic screens can reveal that a compound has, for example, anticancer or antibacterial effects, a significant challenge is to identify its precise molecular target or the pathway it modulates. broadinstitute.orgnih.gov For the this compound scaffold, the molecular targets are currently unknown. Future research must employ a multi-pronged approach to deconvolve its mechanism of action.

Modern target identification strategies include:

Affinity-Based Methods: Immobilizing a derivatized version of the compound on a solid support to "pull down" its binding partners from cell lysates, which are then identified by mass spectrometry. nih.gov

Genetic Approaches: Using techniques like CRISPR-based screening to identify genes that, when knocked out or overexpressed, confer resistance or sensitivity to the compound. nih.govpharmafeatures.com This can provide strong clues about the target or pathway.

Computational Inference: Comparing the gene expression or phenotypic profile induced by the compound to a database of profiles from compounds with known targets (e.g., Connectivity Map). broadinstitute.orgpharmafeatures.com

Identifying the target is crucial for rational drug design, understanding potential off-target effects, and developing biomarkers for patient stratification.

Development of Advanced In Vitro and In Vivo (Non-Human) Models for Efficacy Profiling

To accurately assess the therapeutic potential of new this compound derivatives, it is essential to move beyond simple 2D cell culture assays. lek.com The development and utilization of more physiologically relevant models is a key challenge and opportunity. lek.com

Advanced In Vitro Models aim to bridge the gap between simplistic cell culture and complex living organisms. lek.com These include:

3D Spheroids and Organoids: These models better mimic the three-dimensional architecture, cell-cell interactions, and nutrient gradients of real tissues and tumors. researchgate.net

Co-culture Systems: Growing different cell types together (e.g., cancer cells with immune cells or fibroblasts) to model the tumor microenvironment.

Organs-on-a-Chip: Microfluidic devices that simulate the structure and function of human organs, allowing for more predictive toxicity and efficacy studies. researchgate.netnih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Key applications include:

Predictive Modeling (QSAR): Building models that correlate the structural features of synthesized analogs with their biological activity to guide the design of more potent compounds. nih.gov

De Novo Design: Using generative models to design novel molecules based on the thiazole-pyrrolidine scaffold that are optimized for predicted activity and drug-like properties.

Synthesis Prediction: AI tools can now suggest efficient synthetic routes for novel compounds, a significant bottleneck in drug discovery. digitellinc.comacm.org

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of virtual compounds to deprioritize those with likely unfavorable properties early in the process.

Table 3: Application of AI/ML in the Development Pipeline

| Development Stage | AI/ML Application | Expected Outcome |

|---|---|---|

| Hit-to-Lead | QSAR, Molecular Docking | Prioritization of derivatives with higher predicted potency. |

| Lead Optimization | Generative Models, ADMET Prediction | Design of novel analogs with improved potency and better pharmacokinetic profiles. |

| Synthesis Planning | Retrosynthesis Prediction Algorithms | Identification of efficient and cost-effective synthetic routes. acm.org |

| Target Identification | Pathway Analysis, Signature Matching | Generation of hypotheses for the compound's mechanism of action. |

Addressing Challenges in Specific Biological Applications (e.g., Antimicrobial Resistance, Cancer Research)

The thiazole scaffold is a component of many antibacterial and anticancer agents, suggesting the this compound core could be a fruitful starting point for both fields. nih.govnih.gov However, each area presents unique and significant challenges.

Antimicrobial Resistance: The rise of drug-resistant pathogens is a global health crisis. jchemrev.com A key challenge is to develop compounds that are effective against resistant strains, such as Methicillin-resistant Staphylococcus aureus (MRSA) or Gram-negative bacteria with impermeable outer membranes. biointerfaceresearch.comresearchgate.net Research on thiazole-pyrrolidine derivatives should focus on:

Identifying novel bacterial targets to circumvent existing resistance mechanisms. nbinno.com

Designing molecules that can evade efflux pumps or are not susceptible to enzymatic degradation.

Improving penetration through the complex cell wall of Gram-negative bacteria. mdpi.com

Cancer Research: The primary challenges in cancer therapy are overcoming drug resistance, improving selectivity for cancer cells over healthy tissues, and targeting notoriously "undruggable" proteins. nih.govnih.gov Derivatives of this compound could be developed to:

Inhibit novel targets in cancer signaling pathways, such as protein-protein interactions. researchgate.net

Act as potent inhibitors of well-established targets like specific kinases or tubulin. frontiersin.org

Be effective in specific, hard-to-treat cancer types, such as pancreatic or triple-negative breast cancer. mdpi.com

Broadening the Scope of the Thiazole-Pyrrolidine Scaffold in Chemical Probe Development

Beyond its potential as a therapeutic lead, the this compound scaffold is an excellent candidate for development into chemical probes. mskcc.org Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of that target's function in its native cellular environment. nih.gov

The development of a chemical probe from this scaffold would involve:

Synthesis of a Potent and Selective Ligand: The first step is to develop a derivative with high affinity and selectivity for a single molecular target, guided by the SAR studies mentioned previously.

Attachment of a Reporter Tag: The selective ligand would then be functionalized with a tag—such as biotin for affinity purification, a fluorescent dye for microscopy, or a photo-crosslinker for covalently labeling the target—at a position that does not disrupt binding.

Validation and Application: The resulting probe must be rigorously validated to ensure it still engages the target selectively in cells. Once validated, it can be used to answer fundamental biological questions, such as localizing a target protein within the cell, identifying its binding partners, or confirming target engagement for a therapeutic candidate. mskcc.org

The creation of a toolbox of chemical probes based on this scaffold would be a significant contribution to chemical biology, enabling the broader research community to investigate novel biological pathways.

Q & A

Q. What synthetic methodologies are recommended for the preparation of 4-methyl-2-(pyrrolidin-2-yl)-1,3-thiazole, and how are structural ambiguities resolved during characterization?

The compound can be synthesized via the Hantzsch thiazole synthesis, involving cyclocondensation of thiourea derivatives with α-haloketones under reflux in ethanol. Structural validation requires multi-nuclear NMR (¹H, ¹³C) to confirm regiochemistry, complemented by IR spectroscopy for functional group analysis. Elemental analysis (C, H, N, S) should match theoretical values within ±0.4% deviation, with discrepancies indicating impurities requiring recrystallization from DMF/EtOH (1:1) .

Q. What analytical techniques provide optimal resolution for distinguishing between this compound and its positional isomers?

High-resolution mass spectrometry (HRMS) confirms molecular formula, while 2D NMR techniques (COSY, HSQC) resolve spatial relationships. Differential scanning calorimetry (DSC) identifies polymorphic variations through distinct endothermic peaks (ΔH fusion = 180–185°C). X-ray crystallography provides definitive proof of molecular geometry when single crystals are obtainable .

Advanced Research Questions

Q. How should researchers design comparative studies to investigate the electronic effects of pyrrolidine N-substituents on the thiazole ring's aromaticity?

Develop a congeneric series with systematic substituent variations (e.g., -H, -CH₃, -CF₃ at pyrrolidine N). Perform DFT calculations (B3LYP/6-311++G**) to map electron density distributions. Experimental validation through UV-Vis spectroscopy tracks bathochromic shifts (λmax 280→320 nm) correlating with conjugation extension. Compare ¹H NMR aromatic proton deshielding (δ 7.8→8.2 ppm) as an aromaticity indicator .

Q. What protocol resolves contradictory biological activity data between in vitro enzyme inhibition assays and cell-based models for this thiazole derivative?

Conduct parallel assays under identical buffer conditions (pH 7.4 PBS). Use surface plasmon resonance to measure direct target binding (KD values). Perform cellular thermal shift assays (CETSA) to verify target engagement. Address membrane permeability through parallel artificial membrane permeability assays (PAMPA), with logPe values >-5.5 indicating adequate cellular uptake .

Q. How can researchers optimize molecular docking parameters to improve binding pose prediction accuracy for this compound in ATP-binding pockets?

Employ induced-fit docking protocols with OPLS4 force field. Set grid box dimensions to 25ų centered on catalytic lysine residue. Run 50 docking iterations per compound with 2.0Å pose clustering radius. Validate using co-crystallized ligands (RMSD <1.5Å). Account for tautomeric states through Epik state sampling at pH 7.0±2.0 .

Key Notes

- Spectral Validation : Discrepancies in NMR chemical shifts (e.g., pyrrolidine protons at δ 2.8–3.1 ppm vs. calculated δ 2.9–3.2 ppm) may indicate conformational flexibility, requiring variable-temperature NMR studies .

- Biological Assays : For cytotoxicity profiling, use MTT assays with IC50 values normalized to positive controls (e.g., doxorubicin) .

- Computational Tools : Open-source software like AutoDock Vina or commercial packages (Schrödinger Suite) are recommended for docking studies .

Retrosynthesis Analysis